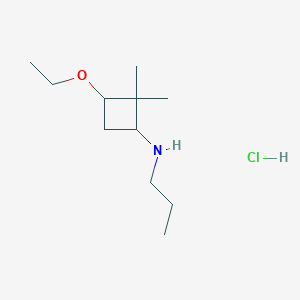![molecular formula C12H20Cl2N2S B1373197 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride CAS No. 1311318-13-4](/img/structure/B1373197.png)
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride
Descripción general
Descripción
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N2S It is a derivative of piperazine, a heterocyclic organic compound, and features a thiophene ring attached to a cyclopropyl group
Métodos De Preparación
The synthesis of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is typically synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a cyclopropyl halide.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a nucleophilic substitution reaction, where a diamine reacts with a suitable electrophile.
Final Assembly: The final step involves the coupling of the thiophene-cyclopropyl intermediate with the piperazine ring, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol or amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to the free base form using aqueous sodium hydroxide.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and N-alkylated derivatives.
Aplicaciones Científicas De Investigación
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can act as a ligand for neurotransmitter receptors, influencing neuronal signaling pathways. The cyclopropyl group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring structure but differ in their functional groups and reactivity.
Piperazine Derivatives: Compounds like N-methylpiperazine and N-phenylpiperazine share the piperazine ring structure but differ in their substituents and biological activities.
Cyclopropyl Derivatives: Compounds like cyclopropylamine and cyclopropylmethanol share the cyclopropyl group but differ in their functional groups and chemical properties.
The uniqueness of this compound lies in its combination of these three structural motifs, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[(2-thiophen-2-ylcyclopropyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-2-12(15-7-1)11-8-10(11)9-14-5-3-13-4-6-14;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXOVYRIGMYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CC2C3=CC=CS3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


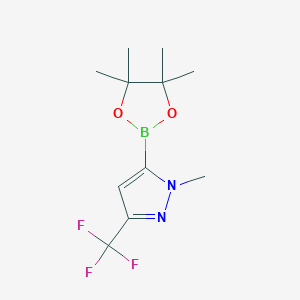
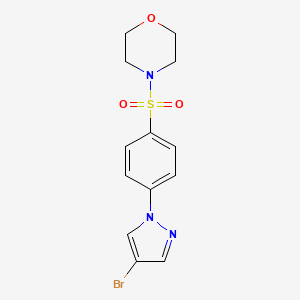
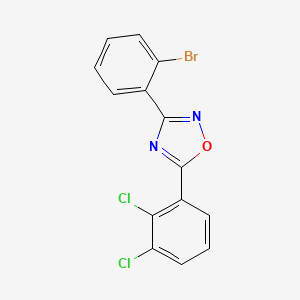
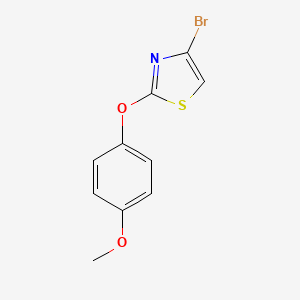
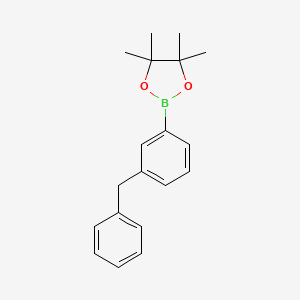
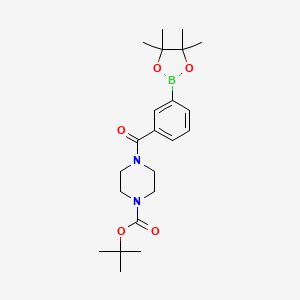

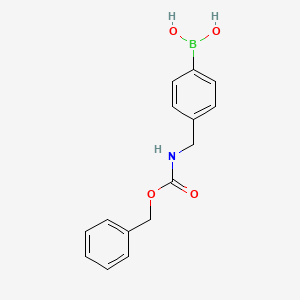
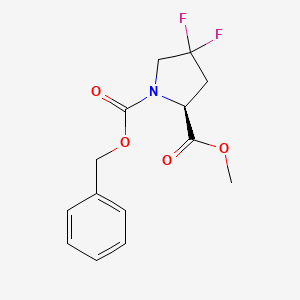
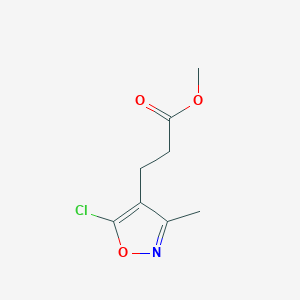
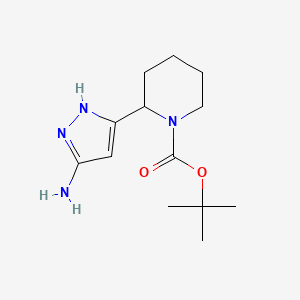
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

